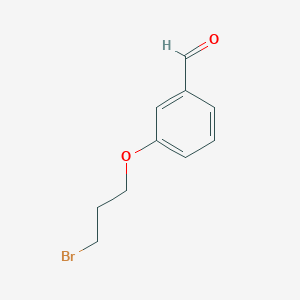

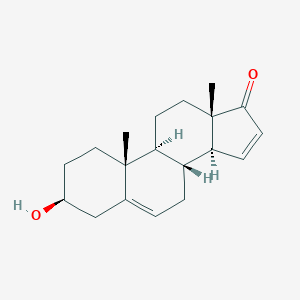

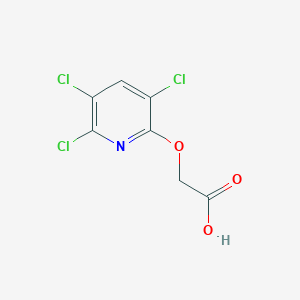

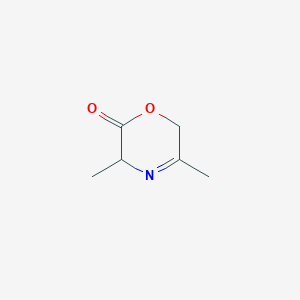

3-(3-Bromopropoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EPZ020411 Hydrochloride is a potent and selective inhibitor of protein arginine methyltransferase 6 (PRMT6). This compound has shown significant potential in scientific research due to its ability to inhibit PRMT6 with an IC50 value of 10 nanomolar . It is primarily used in studies related to epigenetics and cancer research.

Scientific Research Applications

EPZ020411 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of PRMT6 and its effects on methylation processes.

Biology: Employed in cellular studies to understand the role of PRMT6 in gene expression and epigenetic regulation.

Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications.

Safety and Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It’s important to handle “3-(3-Bromopropoxy)benzaldehyde” with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of EPZ020411 Hydrochloride is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: EPZ020411 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

EPZ020411 Hydrochloride exerts its effects by selectively inhibiting PRMT6. This inhibition leads to a decrease in the methylation of histone H3 at arginine 2 (H3R2), which is a substrate of PRMT6. The compound shows over 100-fold selectivity for PRMT6 compared to other protein arginine methyltransferases, such as PRMT1 and PRMT8 . The inhibition of PRMT6 disrupts the methylation process, affecting gene expression and cellular functions .

Comparison with Similar Compounds

EPZ020411 Hydrochloride is unique due to its high selectivity and potency for PRMT6. Similar compounds include:

UNC0224: A selective inhibitor of G9a with an IC50 of 15 nanomolar.

MS023: A potent inhibitor of multiple PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.

BRD0639: An inhibitor targeting the interaction between PRMT5 and its substrate adaptor.

These compounds differ in their selectivity and target specificity, making EPZ020411 Hydrochloride a valuable tool for studying PRMT6-specific pathways and effects .

properties

IUPAC Name |

3-(3-bromopropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVYBJOWJVFFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571439 |

Source

|

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144707-69-7 |

Source

|

| Record name | 3-(3-Bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)